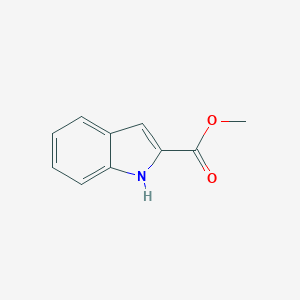
1H-吲哚-2-羧酸甲酯
概述
描述
Methyl 1H-indole-2-carboxylate is an organic compound belonging to the indole family. Indoles are significant heterocyclic compounds found in various natural products and pharmaceuticals. Methyl 1H-indole-2-carboxylate is known for its aromatic properties and is used as a building block in the synthesis of more complex molecules .
Synthetic Routes and Reaction Conditions:
- One common method for synthesizing methyl 1H-indole-2-carboxylate involves the Fischer indole synthesis. This method typically uses phenylhydrazine and an aldehyde or ketone under acidic conditions to form the indole ring .
- Another approach involves the palladium-catalyzed intramolecular oxidative coupling of anilines, which can be optimized using microwave irradiation to achieve high yields and regioselectivity .
Industrial Production Methods:
- Industrially, methyl 1H-indole-2-carboxylate can be produced by the esterification of indole-2-carboxylic acid with methanol in the presence of a strong acid catalyst .
Types of Reactions:
Oxidation: Methyl 1H-indole-2-carboxylate can undergo oxidation reactions to form various oxidized derivatives.
Substitution: Electrophilic substitution reactions are common due to the aromatic nature of the indole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Substitution: Electrophilic substitution reactions often use reagents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products:
- Oxidation and reduction reactions yield various oxidized and reduced derivatives, respectively.
- Substitution reactions produce halogenated indole derivatives .
科学研究应用
Methyl 1H-indole-2-carboxylate has diverse applications in scientific research:
作用机制
Target of Action
Methyl 1H-indole-2-carboxylate, like other indole derivatives, is known to interact with multiple receptors in the body . Indole derivatives have been found in many important synthetic drug molecules and have shown a high affinity for multiple receptors . These compounds play a significant role in cell biology and have been used as biologically active compounds for the treatment of various disorders .
Mode of Action
Indole derivatives are known to interact with their targets, leading to various changes in cellular functions . For instance, some indole derivatives have been reported to show inhibitory activity against certain viruses .
Biochemical Pathways
Indole derivatives can affect various biochemical pathways. For example, some indole derivatives have been reported to possess antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These diverse biological activities suggest that indole derivatives can interact with and influence a wide range of biochemical pathways.
Result of Action
The result of the action of Methyl 1H-indole-2-carboxylate can vary depending on the specific targets and pathways it interacts with. For example, some indole derivatives have been reported to exhibit inhibitory activity against influenza A . The specific molecular and cellular effects of Methyl 1H-indole-2-carboxylate’s action would depend on its specific targets and the biochemical pathways it influences.
生化分析
Biochemical Properties
Methyl 1H-indole-2-carboxylate interacts with various enzymes, proteins, and other biomolecules. Indole derivatives, including Methyl 1H-indole-2-carboxylate, have shown inhibitory activity against influenza A . The nature of these interactions often involves binding with high affinity to multiple receptors .
Cellular Effects
Methyl 1H-indole-2-carboxylate influences cell function in several ways. It impacts cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been found to have various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Molecular Mechanism
At the molecular level, Methyl 1H-indole-2-carboxylate exerts its effects through several mechanisms. These include binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For example, it has been reported to show inhibitory activity against influenza A .
Metabolic Pathways
Methyl 1H-indole-2-carboxylate is involved in several metabolic pathways. It interacts with various enzymes or cofactors, and may affect metabolic flux or metabolite levels
相似化合物的比较
Methyl 3-amino-1H-indole-2-carboxylate: This compound has similar structural features but includes an amino group at the C-3 position.
Ethyl 1H-indole-2-carboxylate: Similar to methyl 1H-indole-2-carboxylate but with an ethyl ester group instead of a methyl ester.
Uniqueness:
- Methyl 1H-indole-2-carboxylate is unique due to its specific ester group, which influences its reactivity and biological activity. The presence of the methyl ester group can affect the compound’s solubility, stability, and interaction with biological targets .
属性
IUPAC Name |
methyl 1H-indole-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO2/c1-13-10(12)9-6-7-4-2-3-5-8(7)11-9/h2-6,11H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQPIEWBAWBFGOB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=CC=CC=C2N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10152726 | |
| Record name | Methyl 1H-indole-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10152726 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1202-04-6 | |
| Record name | Methyl 1H-indole-2-carboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1202-04-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 1H-indole-2-carboxylate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001202046 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1202-04-6 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=78006 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Methyl 1H-indole-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10152726 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl 1H-indole-2-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.510 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details





Synthesis routes and methods V
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the basic structure of Methyl 1H-indole-2-carboxylate and how is it characterized?
A1: Methyl 1H-indole-2-carboxylate is an organic compound consisting of an indole ring system with a carboxylate ester group at the 2-position.
- X-ray crystallography: This technique has been used to determine the crystal structure of Methyl 1H-indole-2-carboxylate, revealing its monoclinic crystal system and specific lattice parameters. []
Q2: How does the structure of Methyl 1H-indole-2-carboxylate lend itself to being a useful building block in organic synthesis?
A2: The structure of Methyl 1H-indole-2-carboxylate makes it a versatile building block for synthesizing more complex molecules, particularly those with biological significance:
- Derivatization potential: The example of Methyl 4-benzyloxy-7-methoxy-1-methyl-1H-indole-2-carboxylate [] demonstrates the possibility of introducing diverse substituents on the indole ring, potentially fine-tuning the physicochemical properties and biological activities of the resulting derivatives.
Q3: Can you provide an example of how Methyl 1H-indole-2-carboxylate has been used to synthesize compounds with potential applications?
A3: Research showcases the use of Methyl 1H-indole-2-carboxylate in synthesizing (Z)-methyl 3-(4-oxo-2-thioxothiazolidin-5-ylidene)methyl)-1H-indole-2-carboxylate derivatives. [] These derivatives displayed promising antimicrobial activity against both Gram-positive and Gram-negative bacteria, surpassing the potency of standard antibiotics like ampicillin and streptomycin. [] Notably, compound 8 within this series exhibited potent activity against Enterobacter cloacae, highlighting the potential of these derivatives as antimicrobial agents. []
Q4: What is the significance of the study mentioning an "eumelanin-inspired core" derived from vanillin?
A4: The research on an "eumelanin-inspired core" derived from vanillin highlights the potential of Methyl 1H-indole-2-carboxylate derivatives as building blocks for organic semiconductors. [] Eumelanin, a natural pigment, possesses interesting electronic properties, and mimicking its structure could lead to new materials for organic electronics. The study successfully synthesized small molecules and a polymer using a Methyl 4,7-dibromo-5,6-dimethoxy-N-methyl-1H-indole-2-carboxylate core, demonstrating its viability in this field. [] This opens avenues for exploring these derivatives in applications like organic photovoltaics and transistors.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
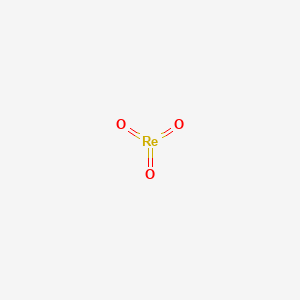
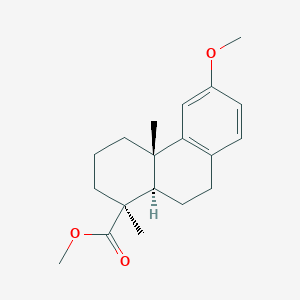
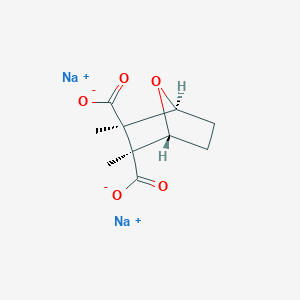
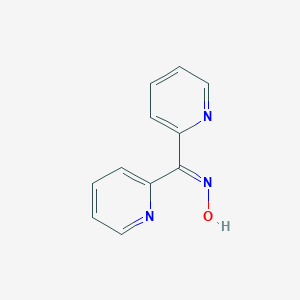
![Bicyclo[2.2.1]hept-5-en-2-ylmethyl bicyclo[2.2.1]hept-5-ene-2-carboxylate](/img/structure/B73755.png)
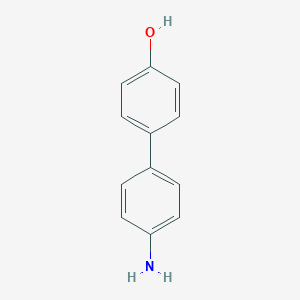
![Benzo[f][1]benzothieno[3,2-b]quinoline](/img/structure/B73760.png)
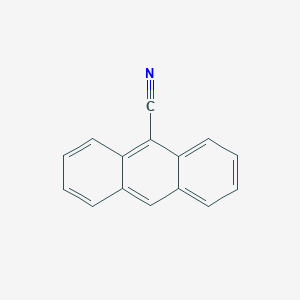
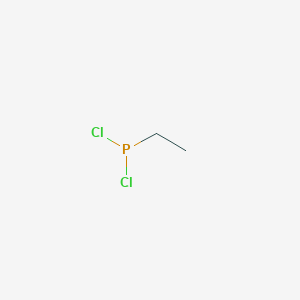

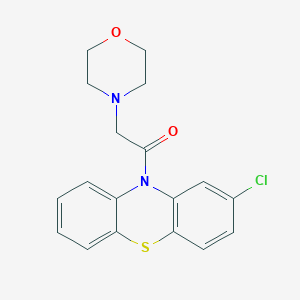
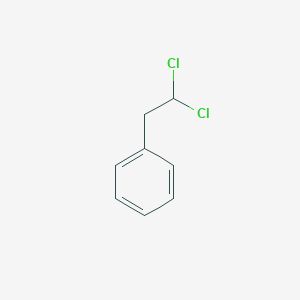

![2-[bis[4-(dimethylamino)phenyl]methyl]-5-(dimethylamino)benzoic acid](/img/structure/B73772.png)
